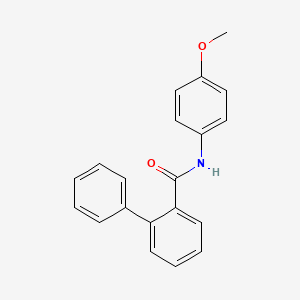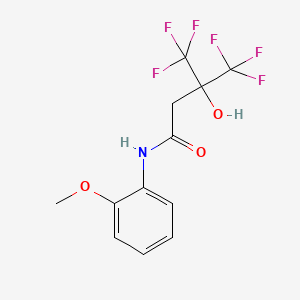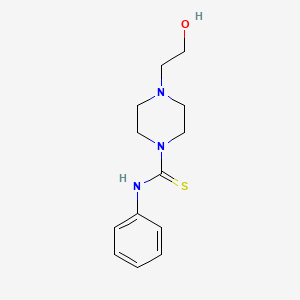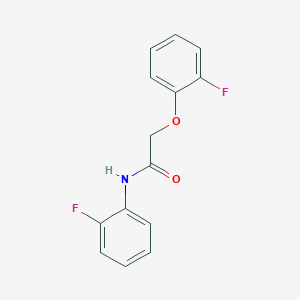![molecular formula C17H17NO3S B5729077 methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as MCC-555, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its potent and selective activity against specific enzymes or signaling pathways, making it a promising candidate for drug development. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. These include:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential.
3. Evaluation of its efficacy and safety in clinical trials for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Development of novel derivatives of methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate with improved potency and selectivity.
5. Investigation of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent and selective activity against specific enzymes or signaling pathways makes it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of cyclobutylamine with 2-bromo-4-phenylthiophene-3-carboxylic acid followed by esterification with methanol. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anticancer activities in vitro and in vivo.
Propriétés
IUPAC Name |
methyl 2-(cyclobutanecarbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-13(11-6-3-2-4-7-11)10-22-16(14)18-15(19)12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGPYZXWGDKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)



![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)